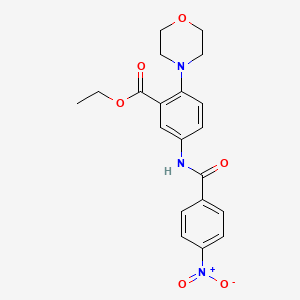
Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a morpholine ring, a nitrobenzamide group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate typically involves a multi-step process:
Formation of the Benzoate Core: The initial step involves the preparation of the benzoate core through esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the benzoate core using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzoate is then subjected to amidation with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the nitrobenzamide intermediate.
Morpholine Substitution: Finally, the morpholine ring is introduced through nucleophilic substitution of the nitrobenzamide intermediate with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Ethyl 2-(morpholin-4-YL)-5-(4-aminobenzamido)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Ethyl 2-(morpholin-4-YL)-5-(4-nitrobenzamido)benzoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethyl 2-(morpholin-4-YL)-5-(4-aminobenzamido)benzoate, Ethyl 2-(piperidin-4-YL)-5-(4-nitrobenzamido)benzoate.
Uniqueness: The presence of the morpholine ring and the nitrobenzamide group distinguishes it from other benzoate esters, providing unique chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H21N3O6/c1-2-29-20(25)17-13-15(5-8-18(17)22-9-11-28-12-10-22)21-19(24)14-3-6-16(7-4-14)23(26)27/h3-8,13H,2,9-12H2,1H3,(H,21,24) |
InChI Key |
JWXCVBBTEBPGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















